molecular formula C16H22ClN3O2 B271645 N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

カタログ番号 B271645
分子量: 323.82 g/mol
InChIキー: ABRKVHJJWZVUEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine, also known as CEM-102, is a novel compound that has attracted significant attention in recent years due to its potential therapeutic applications. CEM-102 is a small molecule that belongs to the class of imidazole-based compounds and has been shown to possess potent antibacterial activity against a wide range of Gram-positive bacteria.

作用機序

The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine involves the inhibition of bacterial protein synthesis by targeting the bacterial ribosome. Specifically, this compound binds to the 50S subunit of the ribosome, preventing the formation of peptide bonds between amino acids during protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.

実験室実験の利点と制限

One of the main advantages of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine is its potent antibacterial activity against a wide range of Gram-positive bacteria, including MRSA. In addition, this compound has good pharmacokinetic properties, making it a potential candidate for oral administration. However, one limitation of this compound is its lack of activity against Gram-negative bacteria, which limits its potential applications in the treatment of infections caused by these organisms.

将来の方向性

Several future directions for research on N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine include the development of more potent analogs of the compound, the investigation of its activity against other bacterial pathogens, and the evaluation of its potential as a combination therapy with other antibiotics. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential resistance mechanisms that may develop.

合成法

The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine involves the condensation of 5-chloro-2-ethoxy-3-methoxybenzaldehyde and 3-(1H-imidazol-1-yl)propylamine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of this compound as a white solid.

科学的研究の応用

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been extensively studied for its antibacterial activity and has demonstrated potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, this compound has been shown to be active against Mycobacterium tuberculosis, the causative agent of tuberculosis, making it a potential candidate for the treatment of this disease.

特性

分子式

C16H22ClN3O2

分子量

323.82 g/mol

IUPAC名

N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C16H22ClN3O2/c1-3-22-16-13(9-14(17)10-15(16)21-2)11-18-5-4-7-20-8-6-19-12-20/h6,8-10,12,18H,3-5,7,11H2,1-2H3

InChIキー

ABRKVHJJWZVUEF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNCCCN2C=CN=C2)Cl)OC

正規SMILES

CCOC1=C(C=C(C=C1OC)Cl)CNCCCN2C=CN=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。